molecular formula C16H20ClFN4O B2851866 3-(4-chloro-3-fluorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide CAS No. 2034343-25-2

3-(4-chloro-3-fluorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide

Cat. No. B2851866
CAS RN: 2034343-25-2
M. Wt: 338.81
InChI Key: MEGXTBBEIMTASW-UHFFFAOYSA-N
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Description

3-(4-chloro-3-fluorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide is a useful research compound. Its molecular formula is C16H20ClFN4O and its molecular weight is 338.81. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chloro-3-fluorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chloro-3-fluorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

One study discusses an orally active, water-soluble neurokinin-1 (NK1) receptor antagonist suitable for both intravenous and oral clinical administration. This compound, exhibiting high affinity and efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, showcases the potential therapeutic applications of similar compounds in treating depression and preventing nausea and vomiting associated with chemotherapy (Harrison et al., 2001).

Structural Characterization and Synthesis

Another research highlights the synthesis and structural characterization of isostructural compounds with significant chloro and fluoro substitutions on the phenyl rings. This study provides valuable information on the crystalline structure and the potential for material science applications (Kariuki et al., 2021).

Antioxidant and Anticancer Activities

Further, novel derivatives exhibiting antioxidant and anticancer activities have been synthesized, indicating the utility of similar structures in the development of new therapeutic agents. Some compounds showed promising activity against human glioblastoma and breast cancer cell lines, underscoring the potential for such molecules in cancer therapy (Tumosienė et al., 2020).

Pharmacokinetics and Metabolism Studies

The pharmacokinetics and metabolism of a selective androgen receptor modulator were examined, indicating the significance of molecular properties and metabolic profiling in the preclinical development of propanamide derivatives. Such studies are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of new drug candidates (Wu et al., 2006).

Antimicrobial Activity

Lastly, compounds with antimicrobial properties were synthesized, showcasing the potential application of similar chemical structures in combating microbial infections. This research emphasizes the need for new antimicrobials in light of increasing antibiotic resistance (Nagamani et al., 2018).

properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClFN4O/c1-11(2)15(10-22-19-7-8-20-22)21-16(23)6-4-12-3-5-13(17)14(18)9-12/h3,5,7-9,11,15H,4,6,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGXTBBEIMTASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)CCC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chloro-3-fluorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide

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